1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one is a boronic ester compound that features a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent for forming carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done using pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one undergoes various types of chemical reactions:
Reduction: The compound can be reduced to form the corresponding borane, which is useful in hydroboration reactions.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products
Oxidation: Boronic acids, alcohols.
Reduction: Boranes.
Substitution: Various substituted organic molecules.
Scientific Research Applications
1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of polymers, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the boronic ester group to an electrophilic partner, forming a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the transition state during the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-(1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)phenyl)ethan-1-one is unique due to its specific structure that combines a boronic ester with a vinyl group. This combination enhances its reactivity and makes it particularly useful in cross-coupling reactions. Compared to similar compounds, it offers greater versatility in forming complex organic molecules .
Properties
Molecular Formula |
C16H21BO3 |
---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
1-[4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C16H21BO3/c1-11(13-7-9-14(10-8-13)12(2)18)17-19-15(3,4)16(5,6)20-17/h7-10H,1H2,2-6H3 |
InChI Key |
HWEIVEVPBQZOEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.